Steady-State Radical Generation Rate vs. p-HOH-HABI
Under identical continuous UV irradiation conditions, o-Cl-HABI (CAS 1707-68-2) achieves an instantaneous steady-state interimidazole C–N bond cleavage of 0.81%, compared to 1.23% for the para-hydroxy-substituted analog p-HOH-HABI, as quantified by electron paramagnetic resonance (EPR) spectroscopy [1]. This represents a 34% lower radical generation efficiency for o-Cl-HABI. The measured difference arises from the electron-withdrawing ortho-chloro substituents, which stabilize the dimeric ground state relative to the dissociated lophyl radical pair, effectively shifting the photostationary equilibrium toward the intact dimer [1]. Slower, more controlled radical release is advantageous in applications where excessive radical burst would cause premature gelation or compromise spatial resolution.
| Evidence Dimension | Steady-state % interimidazole C–N bond cleavage under continuous UV irradiation |
|---|---|
| Target Compound Data | 0.81% C–N bond cleavage (o-Cl-HABI, CAS 1707-68-2) |
| Comparator Or Baseline | 1.23% C–N bond cleavage (p-HOH-HABI, para-hydroxyhexaarylbiimidazole) |
| Quantified Difference | o-Cl-HABI generates 34% fewer lophyl radicals at steady state than p-HOH-HABI |
| Conditions | Continuous UV irradiation; radical concentration monitored by EPR in conjunction with FT-NIR spectroscopy; cross-linking methacrylate photopolymerization system at ambient temperature |
Why This Matters
A 34% lower steady-state radical concentration directly impacts the polymerization initiation rate; formulators relying on p-HOH-HABI kinetics will over-initiate if they substitute o-Cl-HABI, leading to lower molecular weight, altered network architecture, or premature vitrification in cross-linked systems.
- [1] T. F. Scott, W. D. Cook, J. S. Forsythe, C. N. Bowman, 'Propagation and Termination Kinetics of Cross-Linking Photopolymerizations Studied Using Electron Paramagnetic Resonance Spectroscopy in Conjunction with Near IR Spectroscopy,' Macromolecules, 2005, 38(22), 9297–9309. View Source
